molecular formula C20H17FN4O2 B10835009 1-(6-(3,6-Dihydro-2H-pyran-4-yl)pyridin-2-yl)-3-(8-fluoroquinolin-4-yl)urea CAS No. 1384424-60-5

1-(6-(3,6-Dihydro-2H-pyran-4-yl)pyridin-2-yl)-3-(8-fluoroquinolin-4-yl)urea

Cat. No.: B10835009
CAS No.: 1384424-60-5
M. Wt: 364.4 g/mol
InChI Key: BYKSEVADXIBXTH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of “PMID27828716-Compound-20” involves several key steps:

Chemical Reactions Analysis

“PMID27828716-Compound-20” undergoes several types of chemical reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are essential for its biological activity.

    Substitution Reactions: It can participate in substitution reactions, particularly involving the pyrrolopyrimidine core.

    Common Reagents and Conditions: Common reagents used in these reactions include aromatic aldehydes, phenacyl bromides, and various catalysts.

    Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final compound.

Scientific Research Applications

“PMID27828716-Compound-20” has several scientific research applications:

    Chemistry: It is used as a tool compound to study protein degradation mechanisms and to develop new PROTACs with improved efficacy.

    Biology: The compound is used to investigate the role of RIPK2 in inflammatory pathways and to develop new anti-inflammatory therapies.

    Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

    Industry: The compound is used in the pharmaceutical industry to develop new drugs targeting inflammatory pathways.

Mechanism of Action

The mechanism of action of “PMID27828716-Compound-20” involves the formation of a ternary complex between an E3 ligase (inhibitor of apoptosis protein E3 ligase) and the target protein RIPK2. This complex promotes the ubiquitination and subsequent degradation of RIPK2, thereby inhibiting the release of TNFα and reducing inflammation . The molecular targets involved include RIPK2 and the E3 ligase, and the pathways affected include the inflammatory signaling pathways.

Comparison with Similar Compounds

“PMID27828716-Compound-20” is unique among PROTACs due to its specific targeting of RIPK2. Similar compounds include other PROTACs that target different proteins for degradation, such as:

These compounds share similar mechanisms of action but differ in their specific targets and therapeutic applications.

Properties

CAS No.

1384424-60-5

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

1-[6-(3,6-dihydro-2H-pyran-4-yl)pyridin-2-yl]-3-(8-fluoroquinolin-4-yl)urea

InChI

InChI=1S/C20H17FN4O2/c21-15-4-1-3-14-17(7-10-22-19(14)15)24-20(26)25-18-6-2-5-16(23-18)13-8-11-27-12-9-13/h1-8,10H,9,11-12H2,(H2,22,23,24,25,26)

InChI Key

BYKSEVADXIBXTH-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1C2=NC(=CC=C2)NC(=O)NC3=C4C=CC=C(C4=NC=C3)F

Origin of Product

United States

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